2-(1-Benzyl-3-pyrrolidinyl)acetic acid
Description
Significance of Pyrrolidine (B122466) Ring Systems in Bioactive Molecules and Synthetic Chemistry
The significance of the pyrrolidine ring system is multifaceted, stemming from its unique structural and chemical characteristics. As a saturated heterocycle, the non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in the design of molecules that interact with complex biological targets. wikipedia.orgnih.gov This three-dimensionality is crucial for establishing specific and high-affinity interactions with proteins and enzymes.
Furthermore, the pyrrolidine scaffold can possess multiple stereocenters, leading to a rich stereochemical diversity that can be exploited to fine-tune the biological activity and pharmacokinetic properties of a molecule. wikipedia.org The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with biological macromolecules. It also provides a convenient handle for chemical modification, allowing for the introduction of a wide range of substituents to modulate a compound's properties.
The pyrrolidine motif is a key structural feature in numerous natural products, including many alkaloids, which are known for their potent biological activities. ontosight.ai This natural precedent has inspired chemists to incorporate the pyrrolidine ring into synthetic molecules to impart favorable biological properties. Consequently, the pyrrolidine scaffold is found in a wide range of therapeutic agents, including antiviral, antibacterial, anticancer, and central nervous system-acting drugs. nih.gov
Overview of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid within the Context of Pyrrolidine Derivatives
This compound is a specific derivative of the pyrrolidine scaffold. Its structure features a benzyl (B1604629) group attached to the nitrogen atom of the pyrrolidine ring and an acetic acid moiety at the 3-position. While specific, in-depth research on this particular compound is not extensively documented in publicly available scientific literature, its structural components suggest its potential as a valuable research chemical and intermediate in organic synthesis.
The benzyl group is a common protecting group for the nitrogen atom in pyrrolidine synthesis and can also influence the compound's lipophilicity and potential interactions with biological targets. The acetic acid side chain introduces a carboxylic acid functional group, which can participate in various chemical reactions and is a common feature in molecules designed to interact with biological systems, for instance, by mimicking amino acids or binding to specific receptor sites.
Given the general importance of substituted pyrrolidines, this compound can be considered a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. Its structure is analogous to other substituted pyrrolidines that have been investigated for a variety of biological activities.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 666853-92-5 |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 2-(1-benzylpyrrolidin-3-yl)acetic acid |
This data is compiled from chemical supplier information. guidechem.com
Historical Context of Pyrrolidine Chemistry and its Evolution in Research
The history of pyrrolidine chemistry is deeply intertwined with the study of natural products, particularly alkaloids. The discovery and structural elucidation of pyrrolidine-containing alkaloids in the 19th and early 20th centuries laid the foundation for the field. wikipedia.org Early research focused on isolating and characterizing these naturally occurring compounds, which often possessed potent physiological effects.
The development of synthetic organic chemistry in the 20th century opened new avenues for the preparation of pyrrolidine derivatives. Initial synthetic methods were often lengthy and low-yielding. ontosight.ai However, the persistent interest in the biological activities of these compounds drove the development of more efficient and stereoselective synthetic routes.
A significant milestone in the evolution of pyrrolidine chemistry was the recognition of its potential as a versatile scaffold in drug discovery. As our understanding of molecular biology and drug-receptor interactions grew, so did the appreciation for the unique three-dimensional structures and chemical properties of pyrrolidine-containing molecules. This led to a surge in the synthesis and evaluation of novel pyrrolidine derivatives for a wide range of therapeutic targets. Modern synthetic methods, including catalytic and asymmetric approaches, have made a vast array of substituted pyrrolidines readily accessible, further fueling their exploration in chemical research. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDUYLTUETZOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391248 | |
| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666853-92-5 | |
| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 2 1 Benzyl 3 Pyrrolidinyl Acetic Acid and Its Analogs
Retrosynthetic Analysis of the 2-(1-Benzyl-3-pyrrolidinyl)acetic acid Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the bonds connecting the benzyl (B1604629) group to the nitrogen atom and the acetic acid side chain to the C-3 position of the pyrrolidine (B122466) ring.
One common approach begins with the disconnection of the N-benzyl bond, leading to a 3-pyrrolidinylacetic acid derivative and benzyl bromide. This suggests an N-alkylation step late in the synthesis. Further disconnection of the C-C bond between the pyrrolidine ring and the acetic acid side chain at the C-3 position points to a key intermediate, a 3-substituted pyrrolidine synthon. This could be a 3-pyrrolidinone, which can be further elaborated to introduce the acetic acid moiety.
Alternatively, the pyrrolidine ring itself can be disconnected. A [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. This retrosynthetic approach would involve the reaction of an azomethine ylide with a suitable dipolarophile containing the acetic acid precursor. Another strategy involves the intramolecular cyclization of an acyclic precursor, such as a suitably functionalized amine with a leaving group at the appropriate position to form the pyrrolidine ring.
These retrosynthetic pathways highlight the key challenges in the synthesis of the target molecule: the construction of the pyrrolidine core, the regioselective introduction of the acetic acid side chain at the C-3 position, and the stereocontrolled synthesis of chiral derivatives.
Classical and Advanced Synthetic Routes for the Pyrrolidine Core
The synthesis of the this compound scaffold can be approached through a series of well-established and modern synthetic methodologies.
The pyrrolidine ring can be constructed from various starting materials using several classical and advanced methods. A common and efficient approach utilizes the chiral pool, starting from readily available amino acids like L-proline or 4-hydroxy-L-proline. These precursors already possess the desired pyrrolidine core with inherent stereochemistry, which can be advantageous for the synthesis of chiral targets.
Another powerful strategy for constructing the pyrrolidine ring is through intramolecular cyclization of acyclic precursors. This can be achieved via nucleophilic substitution, where an amino group displaces a leaving group at the γ-position of a carbon chain. Reductive amination of γ-dicarbonyl compounds or γ-keto esters can also lead to the formation of the pyrrolidine ring.
Modern methods for pyrrolidine synthesis include transition metal-catalyzed reactions. For instance, palladium-catalyzed hydroarylation of pyrrolines can be used to introduce substituents at the C-3 position, although this is more common for aryl groups rather than acetic acid side chains. Ring-closing metathesis (RCM) of diene-containing amines using Grubbs' catalyst is another effective method for constructing the unsaturated precursor to the pyrrolidine ring, which can then be reduced.
| Method | Starting Materials | Key Features |
| Chiral Pool Synthesis | L-proline, 4-hydroxy-L-proline | Stereochemistry is pre-defined. |
| Intramolecular Cyclization | γ-amino halides, γ-amino alcohols | Versatile and widely applicable. |
| Reductive Amination | γ-dicarbonyl compounds, γ-keto esters | Efficient for forming the ring. |
| Ring-Closing Metathesis | Diene-containing amines | Forms an unsaturated pyrrolidine precursor. |
The introduction of the benzyl group at the nitrogen atom of the pyrrolidine ring is typically a straightforward N-alkylation reaction. This is usually achieved by reacting the secondary amine of the pyrrolidine precursor with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base is crucial to deprotonate the pyrrolidine nitrogen without causing unwanted side reactions. Common bases include potassium carbonate, triethylamine, or sodium hydride.
Alternatively, reductive amination can be employed. In this method, the pyrrolidine precursor is reacted with benzaldehyde (B42025) in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is often milder and can be more suitable for sensitive substrates.
| Reagent | Base/Reducing Agent | Conditions |
| Benzyl bromide/chloride | K₂CO₃, Et₃N, NaH | Typically in a polar aprotic solvent (e.g., DMF, CH₃CN) |
| Benzaldehyde | NaBH₄, NaBH(OAc)₃ | Mild conditions, often in alcoholic solvents. |
Introducing the acetic acid side chain at the C-3 position of the pyrrolidine ring is a key and often challenging step. Several strategies can be envisioned, often starting from a precursor with a functional group at the C-3 position, such as a ketone or an ester.
One potential route involves the use of N-benzyl-3-pyrrolidinone as a key intermediate. This ketone can undergo a Wittig reaction with a phosphonium (B103445) ylide derived from an α-haloacetate, such as (carboethoxymethyl)triphenylphosphonium bromide, to form an α,β-unsaturated ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield the desired acetic acid side chain.
Another approach is the alkylation of the enolate of N-benzyl-3-pyrrolidinone. The ketone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate, which can then be reacted with an electrophile such as ethyl bromoacetate. Hydrolysis of the resulting ester would provide the target compound.
A third strategy involves the synthesis of a 3-cyanomethylpyrrolidine intermediate. This can be achieved by nucleophilic substitution of a 3-halomethylpyrrolidine derivative with cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the acetic acid side chain. This approach is particularly useful as the nitrile can be a stable intermediate.
| Precursor | Key Reaction | Reagents |
| N-benzyl-3-pyrrolidinone | Wittig Reaction | Ph₃P=CHCO₂Et, then H₂/Pd, then H₃O⁺ |
| N-benzyl-3-pyrrolidinone | Enolate Alkylation | LDA, then BrCH₂CO₂Et, then H₃O⁺ |
| 3-(Halomethyl)pyrrolidine | Cyanide Displacement & Hydrolysis | NaCN, then H₃O⁺/HO⁻ |
Stereoselective Synthesis Strategies for Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest, as the stereochemistry often plays a crucial role in the biological activity of such compounds.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of the pyrrolidine core. One of the most prominent approaches involves the use of chiral organocatalysts, often derived from proline itself, to catalyze reactions that form the pyrrolidine ring with high enantioselectivity. For example, asymmetric [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes, catalyzed by chiral metal complexes or organocatalysts, can provide highly functionalized pyrrolidines with excellent stereocontrol.
Another strategy is the asymmetric hydrogenation of prochiral pyrrole (B145914) or pyrroline (B1223166) precursors using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This method can establish the stereocenters on the pyrrolidine ring in a single step.
Chemo-enzymatic approaches are also gaining prominence. Enzymes, such as lipases or hydrolases, can be used for the kinetic resolution of racemic pyrrolidine intermediates, providing access to one enantiomer in high purity. Furthermore, biocatalytic methods can be employed for the asymmetric construction of the pyrrolidine ring itself.
| Catalyst Type | Reaction | Key Features |
| Chiral Organocatalysts | Asymmetric [3+2] Cycloaddition | High enantioselectivity and functional group tolerance. |
| Chiral Transition Metal Catalysts | Asymmetric Hydrogenation | Efficient for creating stereocenters on the ring. |
| Enzymes (e.g., Lipases) | Kinetic Resolution | Separation of racemic mixtures to obtain a single enantiomer. |
Chiral Auxiliary Approaches for Stereocontrol
Achieving the desired stereochemistry is paramount in the synthesis of pharmacologically active molecules. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is established, the auxiliary is removed for potential reuse. wikipedia.org
One of the well-established methods for asymmetric synthesis involves the use of chiral auxiliaries. For instance, chiral oxazolidinones, introduced by Evans, are widely used to control the stereochemistry of aldol (B89426) reactions, which can be a key step in building up the carbon skeleton of molecules like this compound. wikipedia.org These auxiliaries guide the incoming electrophile to a specific face of the enolate, leading to a high degree of diastereoselectivity. Similarly, chiral auxiliaries such as pseudoephedrine can be employed for the asymmetric alkylation of glycine (B1666218) derivatives, which could serve as a precursor to the acetic acid moiety.
Another approach involves the use of chiral benzyl groups as both a chiral auxiliary and a protecting group. researchgate.net This strategy has been successfully applied in the synthesis of optically active 1,2-diols through the chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to chiral α-benzyloxy ketones. researchgate.net This methodology could potentially be adapted for the stereoselective synthesis of precursors to this compound. The choice of the chiral auxiliary and the reaction conditions are critical in determining the stereochemical outcome.
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones (Evans) | Aldol Reactions | High diastereoselectivity, establishes two contiguous stereocenters. wikipedia.org |
| Pseudoephedrine | Alkylation | Asymmetric alkylation of glycine derivatives. |
| Chiral Benzyl Group | Nucleophilic Addition | Acts as both a chiral auxiliary and a protecting group. researchgate.net |
Enzymatic Transformations for Enantiopure Intermediates
Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful and environmentally friendly approach to producing enantiomerically pure compounds. mdpi.com Enzymes, being inherently chiral, can catalyze reactions with high stereoselectivity.
A common strategy is the enzymatic kinetic resolution of a racemic intermediate. For example, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. tandfonline.com This has been demonstrated in the resolution of racemic N-benzyl-3-pyrrolidinol, a key precursor. tandfonline.com Lipase Amano P was found to selectively acetylate the (R)-enantiomer, allowing for the separation of the (R)-acetate and the remaining (S)-alcohol. tandfonline.com
Furthermore, whole-cell biocatalysts can be employed for various transformations. For instance, microbial oxidation of diols to hydroxy ketones can be achieved with high efficiency. researchgate.net While not directly applied to this compound in the provided context, this highlights the potential of enzymatic methods for introducing specific functional groups with stereocontrol. The use of enzymes can often reduce the number of protection and deprotection steps required in a synthetic sequence, leading to more efficient and sustainable processes. ucl.ac.uk
| Enzyme/Biocatalyst | Reaction Type | Substrate Example | Outcome |
| Lipase Amano P | Kinetic Resolution (Acetylation) | Racemic N-benzyl-3-pyrrolidinol | Separation of (R)-acetate and (S)-alcohol. tandfonline.com |
| Whole-cell biocatalysts | Oxidation | Diols | Formation of hydroxy ketones. researchgate.net |
Derivatization and Structural Modifications of the this compound Core
The core structure of this compound offers multiple sites for modification to explore structure-activity relationships and develop new analogs with potentially improved pharmacological profiles.
Modifications of the Benzyl Group
The benzyl group, attached to the nitrogen of the pyrrolidine ring, is a common site for modification. Variations can include the introduction of substituents on the phenyl ring or the replacement of the phenyl group with other aromatic or heteroaromatic systems. These changes can influence the molecule's lipophilicity, electronic properties, and ability to interact with biological targets.
For example, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives involves the modification of the group attached to the pyrrolidine nitrogen, showcasing how different heterocyclic systems can be introduced. researchgate.net While this example modifies the substituent at the 2-position of the pyrrolidine, the principle of altering the N-substituent is broadly applicable.
Alterations to the Acetic Acid Moiety
The acetic acid side chain can be modified in several ways. The carboxylic acid can be converted to esters, amides, or other functional groups. The length of the alkyl chain connecting the carboxylic acid to the pyrrolidine ring can also be varied. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) demonstrates the conversion of a carboxylic acid to a more complex acetamide structure. researchgate.net
Substitution Patterns on the Pyrrolidine Ring
Introducing substituents on the pyrrolidine ring itself can significantly impact the molecule's conformation and biological activity. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via multicomponent reactions highlights a method for creating highly functionalized pyrrolidinone rings. beilstein-journals.org Although this leads to a pyrrolidinone, the underlying principle of building substituted pyrrolidine cores is relevant.
Furthermore, the synthesis of 2-heterocyclic substituted pyrrolidines through copper-catalyzed domino reactions provides an efficient way to introduce diverse heterocyclic moieties at the 2-position of the pyrrolidine ring. researchgate.net These modifications can lead to analogs with novel properties and biological activities.
| Modification Site | Examples of Alterations | Potential Impact |
| Benzyl Group | Substituted phenyl rings, other aromatic systems. researchgate.net | Altered lipophilicity, electronic properties, and target interactions. |
| Acetic Acid Moiety | Esters, amides, varied chain length. researchgate.net | Modified polarity, solubility, and metabolic stability. |
| Pyrrolidine Ring | Introduction of various substituents. beilstein-journals.orgresearchgate.net | Changes in conformation and biological activity. |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 1 Benzyl 3 Pyrrolidinyl Acetic Acid Derivatives
Systematic Structural Modifications and their Impact on Biological Activity
Systematic modifications of the 2-(1-Benzyl-3-pyrrolidinyl)acetic acid structure have provided significant insights into the molecular requirements for GAT inhibition. These modifications have targeted three primary regions of the molecule: the pyrrolidine (B122466) ring, the N-benzyl moiety, and the acetic acid functional group.
Substituents on the pyrrolidine ring have a profound effect on the inhibitory activity and selectivity of these compounds. For instance, the introduction of a hydroxyl group at the 4-position of the pyrrolidine ring generally leads to a significant decrease in inhibitory potency at both GAT1 and GAT3 compared to the unsubstituted counterparts. nih.gov However, the stereochemistry of this substituent is a critical determinant of activity. nih.gov
Further modifications, such as the introduction of alkyl, hydroxy, or amino groups at the 2-position of the pyrrolidine-2-yl-acetic acid side chain, have been explored to modulate activity and selectivity. nih.govresearchgate.net Notably, 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives have demonstrated significant potencies and subtype selectivities. nih.govresearchgate.net
| Compound | Modification | mGAT1 | mGAT2 | mGAT3 | mGAT4 |
|---|---|---|---|---|---|
| rac-(u)-13c | 2-hydroxy, N-(diphenylmethyl) | 5.67 | - | - | - |
| rac-(u)-13d | 2-hydroxy, N-(2-{[tris(4-methoxyphenyl)]methoxy}ethyl) | - | - | <15-fold selectivity vs mGAT4 | High Potency |
The N-benzyl group plays a crucial role in the interaction of these inhibitors with the GABA transporters. This lipophilic moiety is believed to interact with a hydrophobic pocket within the transporter protein. The nature and substitution pattern of this aromatic ring can significantly influence both potency and selectivity. For instance, replacing the benzyl (B1604629) group with other N-arylalkyl substituents has been a key strategy in modulating the pharmacological profile. nih.govresearchgate.net The introduction of bulky and lipophilic groups at the nitrogen atom can lead to highly potent and selective inhibitors. A notable example is a derivative containing a 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group at the nitrogen atom, which displayed high potency at mGAT4. nih.govresearchgate.net
The acetic acid functional group is an essential feature for the biological activity of these compounds. It is believed to mimic the carboxylic acid moiety of the endogenous substrate, GABA, and engage in a critical ionic interaction with a corresponding positively charged residue in the binding site of the GABA transporters. The presence of this acidic group is a common feature in many classes of GAT inhibitors, highlighting its importance for recognition and binding. Esterification or amidation of this carboxylic acid group generally leads to a significant loss of inhibitory activity, confirming its vital role in the interaction with the transporter.
Stereochemical Influence on Biological Efficacy and Selectivity
Stereochemistry is a critical determinant of the biological activity and selectivity of this compound derivatives. nih.govresearchgate.netresearchgate.net The spatial arrangement of the substituents around the chiral centers of the pyrrolidine ring and any substituted side chains significantly impacts how the molecule fits into the binding pocket of the different GAT subtypes.
For derivatives of 4-hydroxypyrrolidine-2-acetic acid, the (2S)-configuration at the C-2 position is suggested to be crucial for potent inhibition of GAT-1, while the (4R)-configuration at the C-4 position may be important for potent inhibition of GAT-3. nih.govresearchgate.net This demonstrates that the different GAT subtypes have distinct stereochemical requirements for high-affinity binding. The separation and testing of individual enantiomers are therefore essential steps in the development of potent and selective GAT inhibitors.
| GAT Subtype | Preferred Stereoconfiguration |
|---|---|
| GAT-1 | (2S) at C-2 |
| GAT-3 | (4R) at C-4 |
Identification of Key Pharmacophoric Features of the this compound Scaffold
Based on extensive SAR studies, a general pharmacophore model for inhibitors based on the this compound scaffold has emerged. nih.gov This model comprises several key features:
An anionic center: This is typically the carboxylate group of the acetic acid side chain, which is essential for ionic interaction with the transporter.
A central hydrophobic core: The pyrrolidine ring provides a rigid scaffold that correctly orients the other functional groups.
A lipophilic region: The N-benzyl moiety, which interacts with a hydrophobic pocket in the transporter, is a critical determinant of potency and selectivity.
Specific stereochemical arrangement: The defined spatial orientation of these features is crucial for high-affinity binding and subtype selectivity.
The distances and relative orientations of these pharmacophoric elements are critical for effective binding to the GABA transporters.
Elucidation of Structure-Mechanism Relationships at the Molecular Level
The elucidation of the structure-mechanism relationships of these inhibitors at the molecular level is an ongoing area of research. While a high-resolution crystal structure of a GAT in complex with a this compound derivative is not yet available, molecular modeling and docking studies have provided valuable insights into their binding modes. researchgate.net
Computational and Theoretical Investigations of 2 1 Benzyl 3 Pyrrolidinyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity, offering a detailed picture of the molecule's chemical nature. aun.edu.egresearchgate.net
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is often favored for its balance of accuracy and computational cost. nih.gov DFT calculations for 2-(1-Benzyl-3-pyrrolidinyl)acetic acid can determine various electronic and structural properties.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Other properties, such as dipole moment, polarizability, and vibrational frequencies for infrared spectroscopy, can also be accurately calculated. researchgate.net These theoretical calculations provide a foundation for understanding the molecule's behavior in chemical reactions. yu.edu.jo
Table 1: Illustrative DFT-Calculated Parameters for a Molecule
| Parameter | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
| Dipole Moment (μ) | Measure of the net molecular polarity | Relates to solubility and intermolecular interactions |
| Ionization Potential | Energy required to remove an electron | Assesses susceptibility to oxidation |
| Electron Affinity | Energy released when an electron is added | Assesses susceptibility to reduction |
Molecular Electrostatic Potential (ESP) analysis is a valuable tool for predicting molecular reactivity and intermolecular interactions. chemrxiv.org An ESP map illustrates the charge distribution around a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.netresearchgate.net
The ESP is calculated from the molecule's electron density and is mapped onto its surface. chemrxiv.org Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net For this compound, an ESP analysis would likely highlight the carboxylic acid group's oxygen atoms as regions of high negative potential, making them key sites for hydrogen bonding and interactions with positive centers. chemrxiv.org Conversely, the hydrogen atom of the carboxylic acid and hydrogens on the benzyl (B1604629) and pyrrolidine (B122466) rings would show positive potential. This analysis is crucial for understanding how the molecule might interact with a biological receptor. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation extend theoretical investigations to the interaction of a molecule with its environment, particularly with biological macromolecules like proteins. These approaches are central to modern drug discovery and design.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govmdpi.com Pharmacophore modeling is a key technique in this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. nih.govmdpi.com
To develop a pharmacophore model involving this compound, its structure would be analyzed alongside other active compounds. The model would identify the common features, such as the spatial arrangement of the benzyl group (hydrophobic/aromatic feature), the pyrrolidine nitrogen (potential hydrogen bond acceptor), and the carboxylic acid group (hydrogen bond donor/acceptor, negative ionizable). mdpi.com This resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for new compounds with the potential for similar biological activity. nih.gov
When the 3D structure of a biological target is known, structure-based design methods can be used to predict how a ligand will interact with it. researchgate.net
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.govmanipal.edu This process reveals potential binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. Starting from a docked pose, MD simulations model the movements of atoms over time by solving Newton's equations of motion. manipal.edunih.gov An MD simulation of the this compound-protein complex can assess the stability of the binding pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more refined estimate of the binding free energy. researchgate.netnih.gov
Table 2: Example of Molecular Docking and MD Simulation Data
| Parameter | Description | Method |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | Molecular Docking |
| Key Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | Molecular Docking |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | Molecular Dynamics |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Molecular Dynamics |
| Binding Free Energy (MM/PBSA, MM/GBSA) | More rigorous calculation of binding energy from MD simulation frames. | Molecular Dynamics |
Structure-based design methods like molecular docking require a three-dimensional model of the target protein. While many protein structures are available through experimental methods like X-ray crystallography, many others are not. nih.gov In such cases, homology modeling can be used to construct a 3D model of a protein based on its amino acid sequence and its similarity to a known protein structure (the "template"). nih.govbiomedpharmajournal.org
If the biological target for this compound had an unknown structure, homology modeling would be the first step in a structure-based design campaign. The process involves identifying a suitable template protein with a high sequence identity, aligning the target sequence with the template, building the model, and then validating its quality using tools like Ramachandran plots. frontiersin.orgnih.gov The resulting model, while theoretical, can be sufficiently accurate to be used for subsequent docking and molecular dynamics studies to investigate the binding of this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. nih.govresearchgate.net These models are fundamental in rational drug design, helping to predict the activity of new compounds and optimize lead structures. frontiersin.org For a molecule like this compound, which is an analogue of GABA, QSAR studies could be instrumental in predicting its inhibitory activity against targets like GABA aminotransferase (GABA-AT) or its binding affinity to GABA receptors. nih.govmdpi.com
QSAR models establish a mathematical relationship between the chemical structure and biological activity. ijsdr.org This allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. frontiersin.orgimrpress.com
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com These descriptors are categorized based on their dimensionality, ranging from simple 0D properties to complex 3D fields. For this compound, a wide array of descriptors would be calculated to build a robust predictive model.
Physicochemical Properties: These descriptors relate to the bulk properties of the molecule and are crucial for its pharmacokinetic and pharmacodynamic behavior. mlsu.ac.in Key physicochemical descriptors include lipophilicity (LogP), which influences membrane permeability, and electronic properties, which govern molecular interactions. frontiersin.org
Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule (its graph). wisdomlib.org They encode information about atomic connectivity, molecular size, shape, and branching. nih.govresearchgate.net Topological indices have been extensively and successfully used in QSAR and QSPR studies due to their simplicity of calculation and high correlation with various biological activities and properties. frontiersin.orgsemanticscholar.org
Below is a table of representative descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor Class | Example Descriptor | Description |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its absorption and distribution. |
| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |
| Polar Surface Area (PSA) | The sum of surfaces of polar atoms; correlates with drug transport properties. | |
| pKa | The acid dissociation constant, which determines the ionization state at a given pH. | |
| Topological | Wiener Index | The first topological index, based on the distances between all pairs of heavy atoms in the molecular graph. |
| Zagreb Indices (M1, M2) | Based on the degrees of vertices (atoms) in the molecular graph, reflecting branching. | |
| Kier & Hall Connectivity Indices (χ) | Encodes information about the degree of branching and connectivity in the molecule. | |
| E-state Index | Combines electronic and topological information to characterize individual atoms and functional groups. |
Once descriptors are calculated, a statistical model is developed to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com A common method for this is Multiple Linear Regression (MLR), which generates a linear equation. ijsdr.org
The predictive power and reliability of a QSAR model must be rigorously assessed through validation. basicmedicalkey.com Validation ensures that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds. The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes. basicmedicalkey.com Validation is typically divided into internal and external procedures. basicmedicalkey.com
Internal Validation: Uses only the initial training set to assess the model's robustness. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound, rebuilds the model, and predicts the activity of the removed compound. nih.gov
External Validation: Provides the most stringent test of a model's predictive ability. The model, built using the training set, is used to predict the activities of an external test set of compounds that were not used during model development. basicmedicalkey.comnih.gov
Key statistical metrics used for model validation are summarized in the table below.
| Parameter | Description | Typical Range for a Good Model |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| q² or R²cv (Cross-validation Coefficient) | Measures the internal predictive ability of the model from LOO cross-validation. | > 0.5 |
| R²ext (External Validation Coefficient) | Measures the predictive ability of the model on an external test set. | > 0.6 |
Computational Analysis of Conformation and Stereoisomerism for this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational analysis of conformation and stereoisomerism is therefore critical to understanding how this compound interacts with its biological targets.
Conformational Analysis: The molecule possesses several rotatable bonds, particularly in the benzyl and acetic acid side chains. This flexibility allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis, typically performed using molecular mechanics or quantum mechanics methods, aims to identify the low-energy (i.e., most stable and populated) conformations. Understanding the preferred 3D shape is essential, as only specific conformations may be able to fit into the binding site of a target protein.
Stereoisomerism: this compound possesses a chiral center at the C3 position of the pyrrolidine ring. This gives rise to two enantiomers: (R)-2-(1-Benzyl-3-pyrrolidinyl)acetic acid and (S)-2-(1-Benzyl-3-pyrrolidinyl)acetic acid. It is well-established that enantiomers can have vastly different biological activities, affinities for receptors, and metabolic fates. Computational methods, such as molecular docking, can be used to model the interaction of each individual enantiomer with a target protein. Such studies can propose which enantiomer is the active form (the eutomer) and explain the molecular basis for this stereoselectivity, a critical step in the development of chiral drugs. mdpi.comnih.gov
In Silico Prediction of Biological Activities and Potential Off-Targets
Beyond QSAR, other in silico techniques can predict the biological activities of this compound and identify potential unintended interactions. These predictions are valuable in the early stages of drug discovery to guide research and anticipate potential issues. windows.netnih.gov
Prediction of Biological Activities: Based on its structural similarity to known ligands, the activity of a new molecule can be predicted. Software platforms and online tools use algorithms that compare the molecule's structure or calculated properties to large databases of compounds with known biological activities. nih.gov For this compound, its core structure suggests likely activity within the central nervous system. nih.gov In silico screening would likely predict interactions with targets such as:
| Predicted Target Class | Rationale |
| GABA Receptor Ligand | The molecule is a structural analogue of the neurotransmitter GABA. |
| GABA Transporter (GAT) Inhibitor | Many GABA analogues function by inhibiting the reuptake of GABA. |
| Kinase Inhibitor | The presence of aromatic and heterocyclic nitrogen-containing rings is common in kinase inhibitors. nih.gov |
| GPCR Ligand | The overall structure fits general pharmacophore models for various G protein-coupled receptors. |
Prediction of Potential Off-Targets: An important aspect of modern drug development is the early identification of potential off-target interactions, which can lead to adverse effects. In silico off-target prediction involves computationally screening a molecule against a wide panel of known protein structures associated with toxicity. By identifying potential unintended binding partners, researchers can prioritize experimental testing to assess these risks early in the development process. This proactive approach helps in designing safer therapeutic agents.
Future Directions and Research Opportunities for 2 1 Benzyl 3 Pyrrolidinyl Acetic Acid Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
While current synthetic routes to 2-(1-Benzyl-3-pyrrolidinyl)acetic acid exist, a key area for future research lies in the development of more efficient and sustainable methodologies. Future efforts could focus on:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the C3 position of the pyrrolidine (B122466) ring would be highly valuable. This would allow for the selective synthesis of enantiomerically pure compounds, which is crucial for understanding their differential biological activities.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of reaction time, safety, and scalability. mdpi.com A transition from batch to flow synthesis could lead to higher yields and purity while minimizing solvent waste.
Green Chemistry Approaches: The exploration of more environmentally benign reagents, solvents, and catalysts is essential. scispace.comgeniusjournals.org This includes the use of water as a solvent, biocatalysis, and the development of recyclable catalytic systems to reduce the environmental impact of the synthesis. For instance, the use of solid superacids or heteropolyacids as catalysts could be explored to replace corrosive mineral acids. scispace.com
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The therapeutic potential of the this compound scaffold is likely not fully realized. Future research should aim to identify and validate new biological targets and therapeutic applications.
Protein-Protein Interaction (PPI) Modulation: The structural characteristics of this compound make it a potential candidate for the modulation of PPIs, which are implicated in a wide range of diseases, including cancer. nih.gov Screening campaigns against libraries of PPI targets could uncover novel activities. For example, derivatives of a similar acetic acid compound have shown promise as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) interaction. nih.gov
Antimicrobial Activity: Given that various heterocyclic compounds containing benzyl (B1604629) and thiazolidinone moieties have demonstrated antimicrobial properties, it would be worthwhile to investigate the potential of this compound derivatives as novel antibacterial or antifungal agents. researchgate.net
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common motif in many CNS-active drugs. Therefore, exploring the activity of this compound and its analogs on CNS targets, such as neurotransmitter receptors and transporters, could lead to the discovery of new treatments for neurological and psychiatric disorders.
Advanced Computational Approaches for Predictive Modeling and Design
Computational modeling and simulation can significantly accelerate the drug discovery and development process. For the this compound scaffold, these approaches can be instrumental in:
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust 2D and 3D-QSAR models can help in understanding the relationship between the chemical structure of the derivatives and their biological activity. jchemlett.com This knowledge can then be used to predict the activity of novel, untested compounds.
Molecular Docking and Dynamics Simulations: In silico molecular docking studies can be employed to predict the binding modes of these compounds to various biological targets. jchemlett.comnih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complexes and the key interactions governing binding affinity. jchemlett.com
Pharmacophore Modeling: The generation of pharmacophore models based on known active compounds can guide the virtual screening of large compound libraries to identify new molecules with the desired biological activity. nih.gov
Integration of Omics Data with Chemical Biology Investigations
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with chemical biology studies can provide a more holistic understanding of the mechanism of action of this compound and its derivatives. nih.govnih.gov
Target Identification and Validation: By treating cells or model organisms with these compounds and analyzing the subsequent changes in the different "omes," it may be possible to identify their direct biological targets and the downstream pathways they modulate. nih.gov
Biomarker Discovery: Omics data can also aid in the discovery of biomarkers that can predict the response to treatment with these compounds, which is a crucial aspect of personalized medicine. nih.gov
Understanding Drug Resistance: In the context of antimicrobial or anticancer applications, the integration of omics data can help in elucidating the mechanisms of drug resistance. nih.gov
Design of Targeted Chemical Probes Based on the this compound Framework
A well-characterized chemical probe is an invaluable tool for studying the function of a specific biological target. nih.govbayer.com The this compound scaffold could serve as a starting point for the design and synthesis of such probes.
Probe Development: This would involve modifying the parent compound to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) or a photoreactive group for covalent labeling of the target protein.
Target Engagement Studies: The resulting chemical probes could be used in cellular and in vivo models to confirm target engagement and to study the spatial and temporal dynamics of the target protein. nih.gov
Elucidation of Biological Function: By using these probes to selectively modulate the activity of their target, researchers can gain a deeper understanding of the biological role of that target in health and disease. nih.gov
Q & A
Q. What are the key physicochemical properties of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid, and how do they influence experimental design?
Answer: The compound’s molecular formula is C₁₃H₁₇NO₂ , with a molecular weight of 219.1259 g/mol and an exact mass of 219.1259222 . Key properties include:
- Solubility : Limited solubility in polar solvents due to the benzyl and pyrrolidine groups. Pre-solubilization in DMSO (as a stock solution) is recommended for biological assays.
- Acidity : The acetic acid moiety (pKa ~4.7) allows for pH-dependent reactivity, critical for buffer selection in synthesis or biological studies.
| Property | Value/Description | Relevance to Experimental Design |
|---|---|---|
| Molecular Weight | 219.1259 g/mol | Determines molarity calculations |
| Exact Mass | 219.1259222 | Essential for mass spectrometry validation |
| Functional Groups | Benzyl, pyrrolidine, acetic acid | Guides derivatization strategies |
Q. What are common synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: A typical route involves:
Pyrrolidine Functionalization : Benzylation at the 1-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Acetic Acid Conjugation : Alkylation or Michael addition at the 3-position of pyrrolidine with bromoacetic acid.
Optimization Tips :
- Temperature : Maintain 0–5°C during benzylation to minimize side reactions.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?
Answer: Discrepancies often arise from:
- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals. For example, the benzyl protons may appear at δ 7.25–7.35 in CDCl₃ but upfield in DMSO .
- Tautomerism : The pyrrolidine ring’s flexibility can lead to conformational changes, altering IR carbonyl stretches (1700–1750 cm⁻¹). Use 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What advanced chromatographic techniques are recommended for purifying this compound, particularly when stereoisomers are present?
Answer:
- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid. Retention time differences of 1–2 minutes can resolve enantiomers .
- LC-MS : Coupling with high-resolution mass spectrometry (HRMS) validates purity and identifies by-products (e.g., incomplete benzylation intermediates) .
Q. How does the substitution pattern on the pyrrolidine ring affect the compound’s reactivity and biological activity compared to its isomers?
Answer:
- Reactivity : The 3-position’s acetic acid group facilitates nucleophilic reactions (e.g., esterification), while the 1-benzyl group enhances lipophilicity, impacting membrane permeability .
- Biological Activity : Compared to 2-(1H-pyrrol-3-yl)acetic acid, the benzyl group in this compound increases affinity for neurotransmitter transporters (e.g., serotonin reuptake inhibition) due to π-π stacking interactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard Classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .
Data Contradiction Analysis
Q. Conflicting Melting Point Reports: How to Validate Purity?
Answer: Reported melting points (e.g., 120–125°C vs. 130–135°C) may indicate impurities or polymorphs. Conduct:
Q. Methodological Notes
- Stereochemical Analysis : X-ray crystallography is gold-standard for confirming absolute configuration .
- Biological Assays : Use HEK-293 cells for receptor-binding studies, with LC-MS/MS to quantify cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
